

Genetic knockout studies of the Sigma-1 receptor

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Compound Name: Sigma-1 receptor antagonist 1

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An In-Depth Technical Guide to Genetic Knockout Studies of the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 receptor (S1R), encoded by the SIGMAR1 gene, is a unique ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1][2][3]. Unlike conventional receptors, S1R functions as an intracellular signal transduction amplifier, modulating a host of cellular processes by interacting with various client proteins[2][4]. It plays a critical role in regulating intracellular calcium homeostasis, mitigating endoplasmic reticulum stress, and influencing neuronal plasticity[1][5][6]. Given its widespread expression and pluripotent functions, S1R has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cardiovascular conditions[2][7][8].

Genetic knockout studies, involving the targeted deletion of the SIGMAR1 gene in animal models, have been indispensable for elucidating the receptor's fundamental physiological roles. These models have provided invaluable insights into the consequences of S1R loss-of-function, revealing its importance in maintaining cellular and organismal homeostasis and uncovering the molecular mechanisms that underpin its neuroprotective and cardioprotective effects. This guide provides a comprehensive overview of the key findings from S1R knockout studies, detailing the methodologies employed, summarizing quantitative data, and visualizing the core signaling pathways involved.

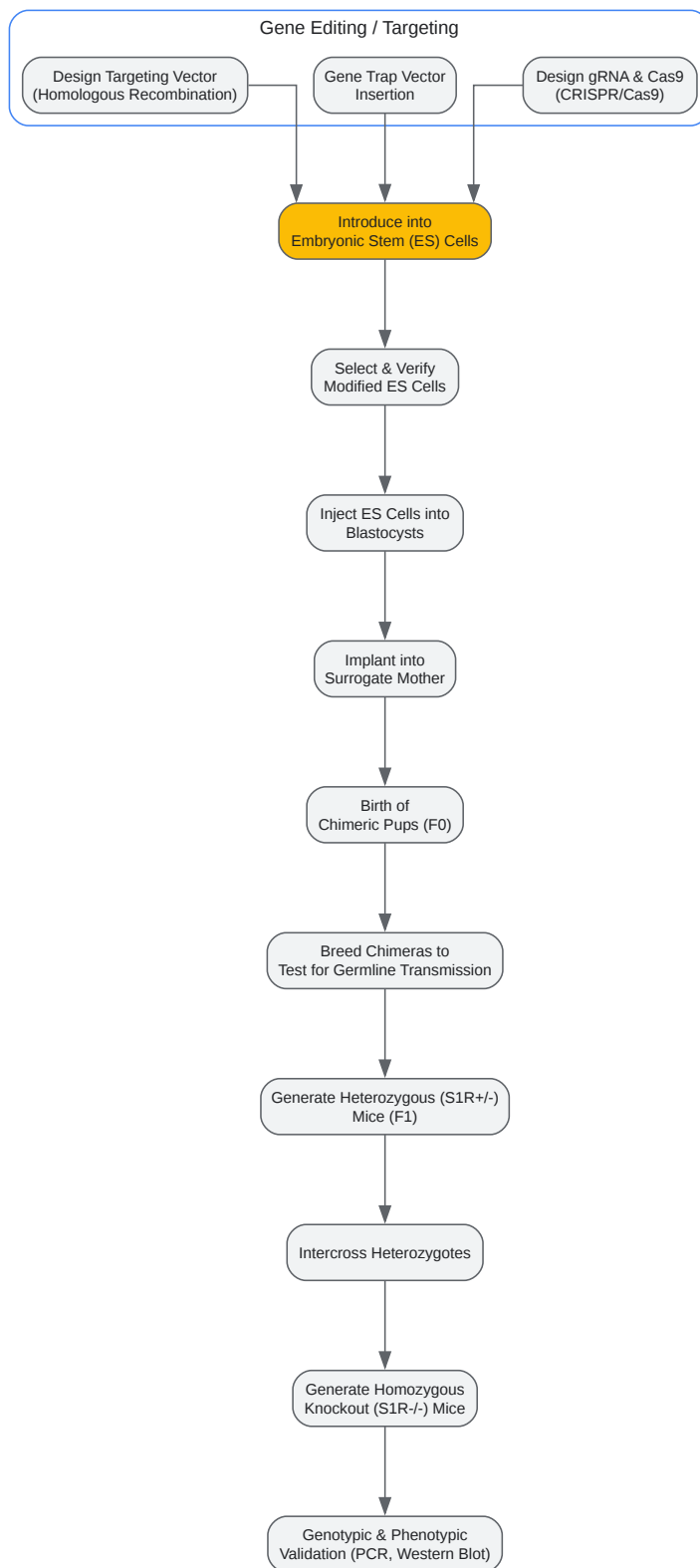
Generation of Sigma-1 Receptor Knockout Models

The creation of S1R knockout (KO) animal models has been achieved through several genetic engineering techniques. Each method offers a different approach to ablating gene function, from constitutive (whole-body) deletion to conditional, tissue-specific removal.

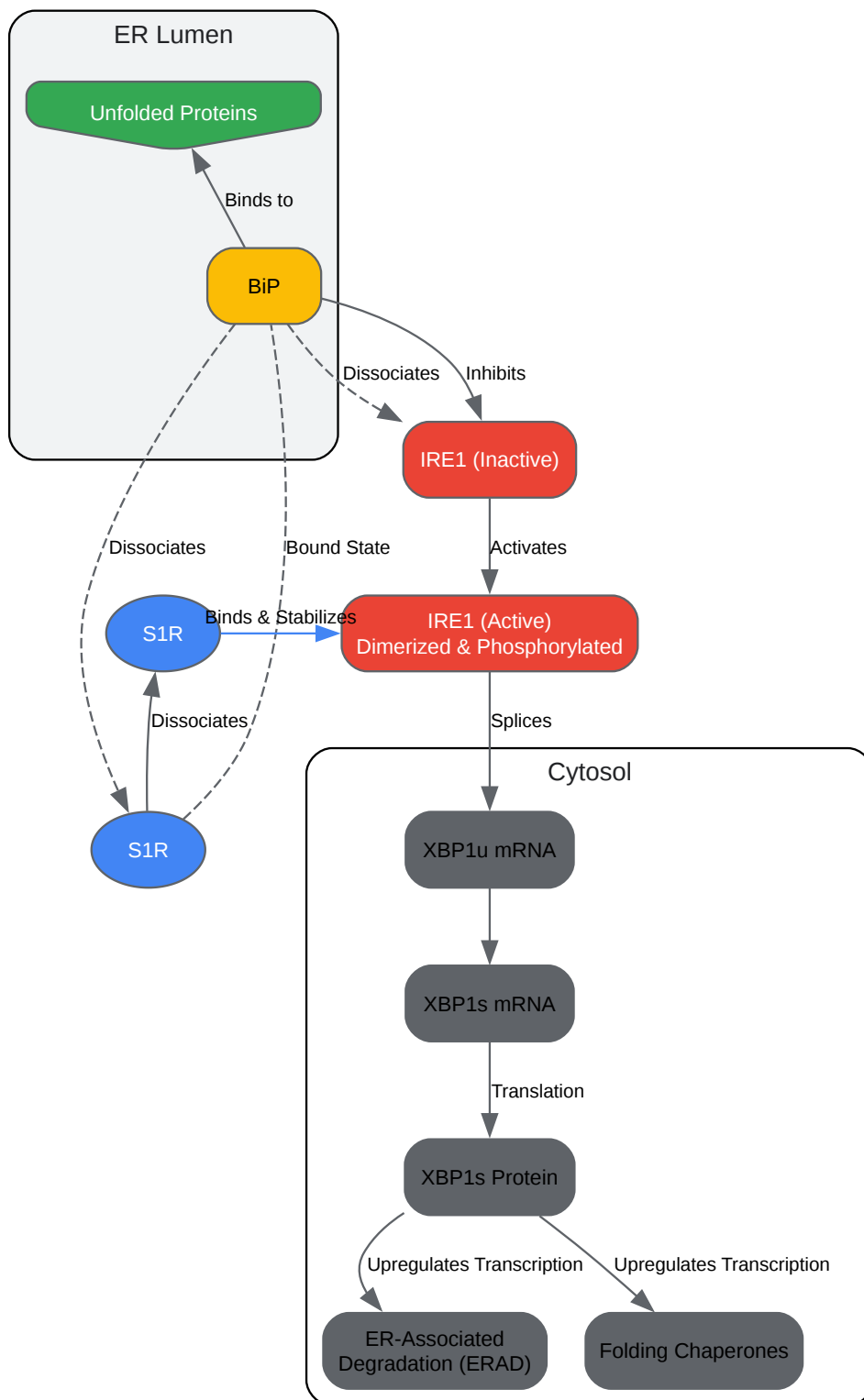
Experimental Protocols: Gene Inactivation Strategies

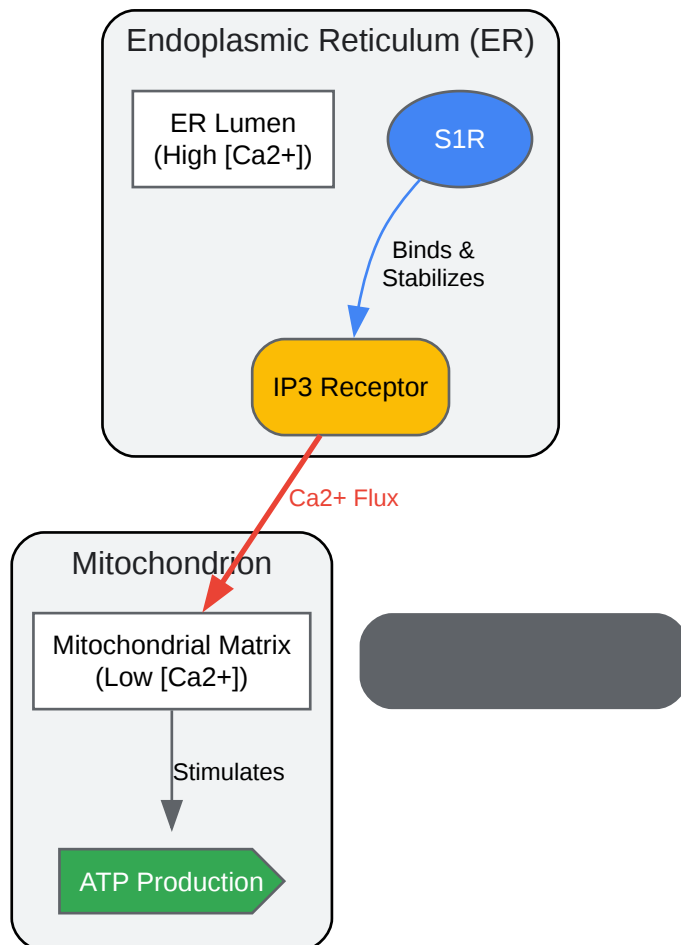
- **Gene Targeting/Homologous Recombination:** This traditional method involves introducing a targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions surrounding the SIGMAR1 gene into embryonic stem (ES) cells. Homologous recombination results in the replacement of the endogenous gene with the vector, disrupting its function. Chimeric mice are then generated from these ES cells and bred to establish a germline transmission of the null allele[9][10].
- **Gene Trapping:** This high-throughput method involves the random insertion of a "gene trap" vector into the genome of ES cells. When the vector inserts into an intron of the SIGMAR1 gene, it disrupts the gene's transcription and translation, leading to a loss of function. The vector often contains a reporter gene (e.g., LacZ/ β -galactosidase) that allows for visualization of the gene's expression pattern. This method was used to create the Oprs1Gt(IRESBetageo)33Lex mouse line[9][11].
- **CRISPR-Cas9 System:** This more recent and highly efficient gene-editing tool allows for precise targeting and deletion of genomic sequences.
 - **Constitutive Knockout:** The CRISPR-Cas9 system can be used to introduce a specific deletion in the SIGMAR1 gene, resulting in a frameshift mutation and a complete loss of protein expression. This approach has been successfully used to generate S1R KO rats[12].
 - **Conditional Knockout (cKO):** To study the role of S1R in specific cell types or at particular developmental stages, a conditional allele (Sigmar1loxP) is generated by inserting two loxP sites flanking critical exons of the SIGMAR1 gene using CRISPR-Cas9. These mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes the loxP sites and excises the intervening DNA, deleting S1R function only in the desired cells[3][13].

Workflow for Generating S1R Knockout Mice



S1R Regulation of the IRE1 Branch of the UPR



S1R Regulation of ER-Mitochondria Ca^{2+} Homeostasis

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